FM-381 - 2226521-65-7

FM-381

Catalog Number: EVT-268466
CAS Number: 2226521-65-7
Molecular Formula: C24H24N6O2
Molecular Weight: 428.496
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FM-381 is a Chemical Probe For JAK3 and JAK3 specific reversible covalent inhibitor.
Overview

FM-381 is a potent chemical probe specifically designed to inhibit Janus kinase 3 (JAK3), a member of the Janus kinase family involved in cytokine signaling. This compound is characterized as a reversible covalent inhibitor, targeting the unique cysteine residue at position 909 within the gatekeeper region of JAK3. It exhibits remarkable selectivity against other kinases, making it a valuable tool for research into JAK3-related pathways and diseases.

Source and Classification

FM-381 was developed by the Structural Genomics Consortium and is classified as a covalent inhibitor of protein kinases, particularly focusing on JAK3. Its chemical structure has been documented in various databases, including the Protein Data Bank with the identifier 5LWM, which details its interactions with the JAK3 catalytic domain .

Synthesis Analysis

Methods and Technical Details

  1. Formation of the pyrrolopyridine core: This core structure is crucial for binding to the JAK3 active site.
  2. Introduction of functional groups: The nitrile group plays a significant role in enhancing selectivity and potency.
  3. Purification and characterization: High-performance liquid chromatography is often employed to ensure purity levels exceeding 98% .
Molecular Structure Analysis

Structure and Data

FM-381 possesses a complex molecular structure characterized by its pyrrolopyridine scaffold. The molecular formula is C24H24N6O2C_{24}H_{24}N_{6}O_{2}, with a molecular weight of approximately 440.49 g/mol. The structural data indicates that FM-381 forms specific interactions with JAK3, including hydrogen bonds and hydrophobic interactions that stabilize its binding in the active site .

The three-dimensional structure of FM-381 in complex with JAK3 has been elucidated through X-ray crystallography, revealing details about its binding mode and interaction with key residues within the kinase domain .

Chemical Reactions Analysis

Reactions and Technical Details

FM-381 acts primarily through covalent modification of JAK3 at cysteine 909, which leads to reversible inhibition of kinase activity. The compound's mechanism involves:

  1. Covalent Bond Formation: The reactive nitrile group can form a covalent bond with cysteine residues, leading to prolonged inhibition.
  2. Reversible Interaction: Although it forms a covalent bond, FM-381 can dissociate from the target, allowing for potential recovery of kinase activity after removal of the inhibitor.

The compound has been tested against a panel of 410 kinases, demonstrating high selectivity with minimal off-target effects at concentrations up to 100 nM .

Mechanism of Action

Process and Data

FM-381 inhibits JAK3 by blocking its enzymatic activity, which is crucial for downstream signaling pathways in immune responses. Specifically, it prevents phosphorylation of signal transducer and activator of transcription 5 (STAT5) in response to interleukin 2 stimulation while showing no significant effect on interleukin 6-induced STAT3 signaling pathways . This selective inhibition underscores its potential for therapeutic applications targeting JAK3-mediated diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FM-381 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Selectivity Profile: FM-381 shows an IC50 value of approximately 0.154 nM for JAK3, with significantly higher IC50 values for closely related kinases (e.g., JAK1: 52 nM; JAK2: 346 nM), indicating excellent selectivity .
Applications

Scientific Uses

FM-381 serves as an important tool in biomedical research, particularly for studies involving:

  • Immunology: Understanding JAK3's role in immune cell signaling pathways.
  • Drug Development: Serving as a lead compound for developing selective inhibitors for therapeutic use against autoimmune diseases and certain cancers where JAK3 plays a critical role.
  • Biochemical Assays: Utilized in assays to screen for other potential inhibitors or modulators within related signaling pathways.
Introduction to FM-381: Chemical and Pharmacological Context

Chemical Identity and Classification of FM-381

Structural Characterization: IUPAC Nomenclature and Molecular Formula

FM-381 (CAS# 2226521-65-7) is a synthetically derived small molecule with the systematic IUPAC name:(E)-2-cyano-3-(5-(1-cyclohexyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide [1] [9]. Its molecular formula is C₂₄H₂₄N₆O₂, yielding a molecular weight of 428.50 g/mol (exact mass: 428.1961 g/mol) [1] [4]. Elemental analysis confirms carbon (67.27%), hydrogen (5.65%), nitrogen (19.61%), and oxygen (7.47%) composition [1].

The compound features a tricyclic imidazo[4,5-d]pyrrolo[2,3-b]pyridine core linked to a furan-acrylamide scaffold. Key structural elements include:

  • A reversible covalent acrylamide warhead targeting cysteine residues.
  • A cyano group enhancing electrophilicity for covalent binding.
  • A cyclohexyl moiety occupying the hydrophobic back pocket of JAK3 [1] [6] [9].

Table 1: Structural and Chemical Identifiers of FM-381

PropertyValue
CAS Number2226521-65-7
Molecular FormulaC₂₄H₂₄N₆O₂
Molecular Weight428.50 g/mol
SMILESCN(C)C(=O)C(=CC₁=CC=C(O₁)C₂=NC₃=CN=C₄C(=C₃N₂C₅CCCCC₅)C=CN₄)C#N
InChI KeyGJMZWYLOARVASY-NTCAYCPXSA-N
XLogP33.7 (Predicted)

Pharmacological Classification as a Janus Kinase (JAK) Inhibitor

JAK-STAT Signaling Pathway and Therapeutic Targeting Rationale

The JAK-STAT pathway transmits signals from >50 cytokines (e.g., interleukins, interferons) to regulate immune responses, hematopoiesis, and inflammation [5] [8]. Key components include:

  • JAK Isoforms: JAK1, JAK2, JAK3, and TYK2.
  • STAT Transcription Factors: STAT1–6.JAK3 is distinguished by its restricted expression in hematopoietic cells and exclusive association with the common gamma chain (γc) cytokine receptors (e.g., IL-2, IL-4, IL-7, IL-15) [3] [5] [8]. Unlike other JAKs, JAK3 harbors a unique cysteine residue at position 909 (Cys909) within the kinase domain’s ATP-binding pocket [6] [9]. This residue enables targeting by covalent inhibitors like FM-381, offering a mechanistic basis for selectivity.

The therapeutic rationale for JAK3 inhibition includes:

  • Autoimmune Diseases: Blocking γc cytokines disrupts pathogenic T-cell activation.
  • Hematopoiesis Preservation: Sparing JAK2-mediated erythropoietin and thrombopoietin signaling reduces anemia/thrombocytopenia risks [3] [8].

Historical Development of JAK3-Selective Inhibitors

Early JAK inhibitors (e.g., tofacitinib) exhibited pan-JAK inhibition, leading to dose-limiting toxicities like anemia and infection [3] [8]. FM-381 emerged from efforts to exploit JAK3’s unique Cys909 using reversible covalent inhibition:

  • Predecessor Compounds: Tofacitinib (IC₅₀(JAK3) = 1.6 nM; 5-fold selectivity over JAK1) and Ritlecitinib (IC₅₀(JAK3) = 33.1 nM) showed moderate selectivity or required high dosing [3] [8].
  • Design Strategy: Incorporation of an electrophilic acrylamide warhead enabling Michael addition with Cys909 [6] [9].
  • Selectivity Optimization: Structural refinements minimized off-target binding to TEC family kinases (e.g., BTK, ITK) and conserved JAK isoforms [6] [7].

FM-381 achieves unprecedented biochemical selectivity:

  • IC₅₀(JAK3) = 0.127–0.154 nM.
  • Selectivity ratios: 400-fold (JAK1), 2,700-fold (JAK2), and 3,600-fold (TYK2) [2] [4] [7].Kinome-wide profiling (410 kinases) confirmed >90% inhibition only for JAK3 at 100 nM, with minor activity against LRRK2 or PKC isoforms at 500 nM [2] [7].

Table 3: Evolution of JAK3-Selective Inhibitors

CompoundJAK3 IC₅₀Selectivity (vs. JAK1/JAK2/TYK2)Key Mechanism
Tofacitinib1.6 nM~5-fold / ~100-fold / NDReversible ATP-competitive
Ritlecitinib33.1 nM>300-fold (all isoforms)Irreversible covalent
FM-3810.127 nM400-fold / 2,700-fold / 3,600-foldReversible covalent
Z5830.1 nM>900-fold (all isoforms)Irreversible covalent

Cellular validation demonstrated FM-381’s functional selectivity:

  • Blocks IL-2-induced STAT5 phosphorylation (EC₅₀ = 100 nM) in human CD4⁺ T cells.
  • No suppression of IL-6-induced STAT3 phosphorylation (JAK1-dependent) at 1 µM [4] [9].

This combination of potency and specificity positions FM-381 as a premier chemical probe for dissecting JAK3-dependent biology.

Properties

CAS Number

2226521-65-7

Product Name

FM-381

IUPAC Name

(E)-2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide

Molecular Formula

C24H24N6O2

Molecular Weight

428.496

InChI

InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+

InChI Key

GJMZWYLOARVASY-NTCAYCPXSA-N

SMILES

CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N

Solubility

Soluble in DMSO

Synonyms

FM-381; FM 381; FM381.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.